molecular formula C16H23N3O6S B3027143 tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate CAS No. 1233955-47-9

tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate

Cat. No. B3027143
CAS RN: 1233955-47-9
M. Wt: 385.4
InChI Key: DTJRSCIKZFCGTF-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. It contains a tert-butyl group, a nitrophenylsulfonamide moiety, and a carboxylate group attached to the piperidine ring. This structure is indicative of its potential as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions including nucleophilic substitution, condensation, and amination reactions. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process . These methods highlight the versatility of piperidine derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, and further validated by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data, providing insights into the stability and conformation of the molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, making them valuable intermediates. For example, the chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite is reported to be highly selective for sulfonamide functionalized aryl systems . This indicates that the tert-butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate could potentially be synthesized through a similar selective nitration process.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by their crystalline structure, which can be determined by X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic system and exhibits weak intermolecular interactions and aromatic π–π stacking interactions . These interactions can influence the compound's solubility, stability, and reactivity. Additionally, the molecular electrostatic potential and frontier molecular orbitals are studied using DFT to understand the electronic properties of these compounds .

Scientific Research Applications

Key Intermediate for Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a related compound, is highlighted as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involves acylation, sulfonation, and substitution reactions, emphasizing the role of similar compounds in the development of therapeutic agents (Min Wang et al., 2015).

Intermediate in Crizotinib Synthesis

Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in the synthesis of Crizotinib, highlighting the utility of such compounds in the formulation of drugs targeting cancer treatment (D. Kong et al., 2016).

Characterization and Structural Analysis

Research on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which shares a similar structural motif, focuses on its synthesis, characterization, and molecular structure analysis. The study provides insights into the stability and molecular conformations of such compounds, contributing to a deeper understanding of their chemical properties and potential applications in scientific research (Zhi-Ping Yang et al., 2021).

Synthesis of Biologically Active Compounds

The synthesis and characterization of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrate the role of similar tert-butyl piperidine carboxylates as intermediates in creating biologically active compounds. This highlights the potential of tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate in contributing to the development of new therapeutic agents (Liu Ya-hu, 2010).

properties

IUPAC Name

tert-butyl 4-[(3-nitrophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-9-7-12(8-10-18)17-26(23,24)14-6-4-5-13(11-14)19(21)22/h4-6,11-12,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJRSCIKZFCGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142395
Record name 1,1-Dimethylethyl 4-[[(3-nitrophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate

CAS RN

1233955-47-9
Record name 1,1-Dimethylethyl 4-[[(3-nitrophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(3-nitrophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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